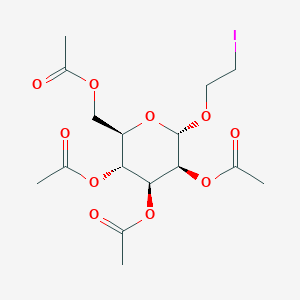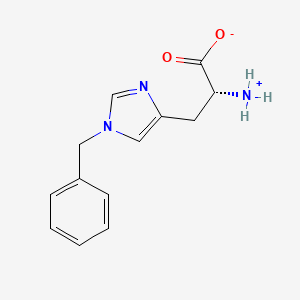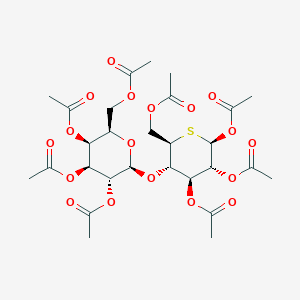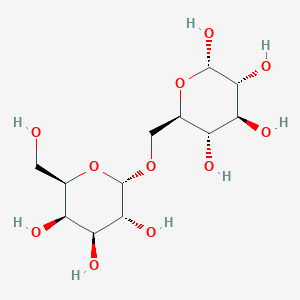
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a synthetic carbohydrate derivative. This compound is significant in the field of glycoscience, particularly for its role in studying glycosylation processes and developing glycosidase inhibitors and glycoconjugates. Its molecular formula is C16H23IO10, and it has a molecular weight of 502.25 g/mol.
Métodos De Preparación
The synthesis of 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside typically involves the acetylation of alpha-D-mannopyranoside followed by the introduction of an iodoethyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation. The iodoethyl group is introduced using iodoethanol in the presence of a suitable catalyst. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Análisis De Reacciones Químicas
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups of the mannopyranoside.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include deacetylated mannopyranosides and various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is widely used in scientific research, particularly in:
Chemistry: As a synthetic intermediate in the preparation of complex carbohydrates and glycoconjugates.
Biology: In the study of glycosylation processes and the development of glycosidase inhibitors.
Industry: Used in the synthesis of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism, facilitating the transfer of glycosyl groups to acceptor molecules. This process is crucial for the formation of glycosidic bonds and the synthesis of complex carbohydrates.
Comparación Con Compuestos Similares
Similar compounds to 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside include:
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside: Similar structure but with a galactose backbone.
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside: Similar structure but with a glucose backbone.
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-xylopyranoside: Similar structure but with a xylose backbone.
The uniqueness of this compound lies in its specific mannose backbone, which makes it particularly useful for studying mannose-specific glycosylation processes and interactions.
Propiedades
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-iodoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUHKLKAXBLEAS-OWYFMNJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCI)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCI)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride](/img/structure/B7957228.png)


![2-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7957255.png)
![2-[[2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetate](/img/structure/B7957260.png)
![9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B7957263.png)



![2-Oxa-5-azabicyclo[2.2.1]heptane oxalate](/img/structure/B7957280.png)



